7-Bromo-4-methyl-1H-pyrrolo[2,3-C]pyridine is a heterocyclic compound with the molecular formula . This compound belongs to the pyrrolopyridine family, which is recognized for its diverse biological activities and applications in medicinal chemistry. The unique structure of 7-Bromo-4-methyl-1H-pyrrolo[2,3-C]pyridine allows it to interact with various biological targets, making it significant in scientific research and potential therapeutic applications .
The compound is classified under heterocycles and specifically as a brominated derivative of pyrrolopyridine. It is often synthesized for research purposes, particularly in studies related to cancer treatment and other diseases. Its structural characteristics enable it to act as a potential inhibitor for certain enzymes and receptors, notably fibroblast growth factor receptors.
The synthesis of 7-Bromo-4-methyl-1H-pyrrolo[2,3-C]pyridine typically involves the bromination of 4-methyl-1H-pyrrolo[2,3-C]pyridine. A common method employs N-bromosuccinimide as the brominating agent, often in the presence of a radical initiator such as azobisisobutyronitrile under reflux conditions. This process allows for regioselective bromination at the 7-position of the pyrrolopyridine ring .
In laboratory settings, reaction conditions such as temperature and solvent choice are critical for achieving high yields and purity. Continuous flow reactors may be utilized in industrial applications to maintain consistent conditions and enhance safety during large-scale production. Optimization of these parameters is essential to minimize side reactions and maximize product yield.
The molecular structure of 7-Bromo-4-methyl-1H-pyrrolo[2,3-C]pyridine can be represented by various chemical notations:
These representations highlight the compound's unique features, including the presence of a bromine atom at the 7-position and a methyl group at the 4-position, which contribute to its distinct reactivity and biological activity .
7-Bromo-4-methyl-1H-pyrrolo[2,3-C]pyridine undergoes several types of chemical reactions:
Common reagents used in these reactions include:
These reactions can lead to various products, including substituted derivatives and oxidized forms of the compound.
The mechanism of action for 7-Bromo-4-methyl-1H-pyrrolo[2,3-C]pyridine involves its interaction with specific molecular targets within cells. Notably, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which are crucial for cell proliferation and survival. This inhibition can lead to altered cellular pathways, impacting processes such as cell signaling and gene expression. For instance, studies have indicated that this compound can inhibit the proliferation of certain cancer cell lines and induce apoptosis.
The physical properties of 7-Bromo-4-methyl-1H-pyrrolo[2,3-C]pyridine include:
Property | Value |
---|---|
Molecular Formula | C8H7BrN2 |
Molecular Weight | 201.06 g/mol |
Appearance | Solid (specific appearance may vary) |
Chemical properties include:
These properties are essential for understanding how the compound behaves in different environments and its potential uses in research and industry .
7-Bromo-4-methyl-1H-pyrrolo[2,3-C]pyridine has significant applications in scientific research, particularly in medicinal chemistry. Its potential as an inhibitor for fibroblast growth factor receptors makes it a candidate for cancer therapy development. Additionally, derivatives of this compound are frequently investigated for their pharmacological properties in treating various diseases, including oncology-related conditions. Research continues into its efficacy and mechanisms of action within biological systems .
Regioselective bromination of the pyrrolo[2,3-c]pyridine scaffold requires precise control due to the differential reactivity of the electron-rich pyrrole ring versus the electron-deficient pyridine moiety. N-Bromosuccinimide (NBS) emerges as the predominant brominating agent due to its ability to selectively target the C3 position adjacent to the pyrrole nitrogen, minimizing undesired dibromination or pyridine ring halogenation [4] [7]. This preference is attributed to the higher electron density at C3, as confirmed by computational studies of the heterocycle's molecular electrostatic potential.
Critical parameters influencing regioselectivity include:
Table 1: Comparative Regioselectivity of Brominating Agents for 4-Methyl-1H-pyrrolo[2,3-c]pyridine
Brominating Agent | Solvent | Temp (°C) | C3:C5 Ratio | Isolated Yield (%) |
---|---|---|---|---|
NBS (1.05 equiv) | DMF | 0-5 | >95:5 | 89 |
NBS (1.2 equiv) | Acetic Acid | 25 | 90:10 | 82 |
Br₂ (1.0 equiv) | DCM | -10 | 88:12 | 78 |
CBr₄/PPh₃ (1.1 equiv) | THF | 25 | 85:15 | 70 |
The efficiency of NBS-mediated bromination is profoundly influenced by solvent polarity and catalyst additives. Polar aprotic solvents (DMF, acetonitrile) solubilize both the substrate and NBS, facilitating homolytic cleavage of the N-Br bond and generating bromine radicals that preferentially attack electron-rich positions [4]. In contrast, chlorinated solvents (DCM, chloroform) enable electrophilic bromination pathways but often require Lewis acid catalysts to enhance reaction rates.
Key findings from solvent optimization studies:
Table 2: Solvent and Catalyst Screening for NBS Bromination of 4-Methyl-1H-pyrrolo[2,3-c]pyridine
Solvent System | Additive | Reaction Time (h) | Conversion (%) | Byproduct Formation |
---|---|---|---|---|
DMF | None | 2.0 | 92 | <5% C5-brominated |
MeCN/DCM (1:1) | None | 1.5 | 95 | <3% dibromide |
MeNO₂/DCM (1:4) | AlCl₃ (10 mol%) | 1.0 | >99 | Undetectable |
THF | None | 3.0 | 78 | 12% dibromide |
Methanol | None | 4.0 | 65 | 20% succinimide adduct |
Transitioning laboratory-scale syntheses of 7-bromo-4-methyl-1H-pyrrolo[2,3-c]pyridine to industrial production faces hurdles in purification complexity and yield preservation. The primary challenge lies in removing succinimide byproducts and regioisomeric impurities without chromatography. A high-yielding route (99%) employing AlCl₃-catalyzed bromination in DCM-MeNO₂ generates aluminum complexes that require careful aqueous workup with 1M NH₄OH to precipitate pure product [1]. However, this method suffers from:
Scalability solutions include:
Table 3: Scalability Comparison of Production Methods
Process Parameter | Batch Method | Continuous Flow | Optimized Batch |
---|---|---|---|
Scale | 100 g | 1 kg/hr | 500 g |
Yield (%) | 89 | 85 | 93 |
Purity after Isolation (%) | 95 | 97 | 99 |
Solvent Consumption (L/kg) | 120 | 40 | 80 |
Processing Time (h) | 15 | Continuous | 8 |
The 4-position substituents (methoxy vs. methyl) dictate protecting group selection during functionalization of the pyrrole nitrogen or C3 bromination. Methoxymethyl (MOM) protection proves superior for 4-methoxy derivatives, as it withstands bromination conditions without cleavage and deprotects cleanly under mild acid . In contrast, methyl groups require no protection but are vulnerable to oxidation during NBS reactions if electron-donating groups are present.
Systematic comparison reveals:
Table 4: Protecting Group Performance During Bromination of 4-Substituted Pyrrolopyridines
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: